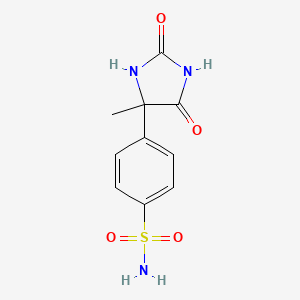

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

Übersicht

Beschreibung

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is a synthetic organic compound with the molecular formula C10H11N3O4S This compound features a benzene ring substituted with a sulfonamide group and a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide typically involves the following steps:

-

Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions. For instance, 4-methylimidazolidin-2,5-dione can be prepared by the cyclization of N-methylurea with glyoxal.

-

Sulfonation of Benzene: : The benzene ring is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group. This step requires careful control of temperature and reaction time to avoid over-sulfonation.

-

Coupling Reaction: : The final step involves coupling the sulfonated benzene derivative with the imidazolidinone ring. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are employed to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the imidazolidinone ring, forming corresponding carboxylic acids or aldehydes.

-

Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or other derivatives.

-

Substitution: : The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield 4-(4-carboxy-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide, while reduction of the sulfonamide group could produce 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antimicrobial Activity : The sulfonamide group is well-documented for its antibacterial properties. Research has shown that compounds containing this group can inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Effects : Studies indicate that derivatives of sulfonamides can exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Cancer Research

- Radiosensitization : Some studies have investigated the use of imidazolidine derivatives in enhancing the efficacy of radiotherapy. The compound may act as a radiosensitizer, increasing the susceptibility of cancer cells to radiation damage .

- Targeted Drug Delivery : The unique structure of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide allows for modifications that can improve drug delivery systems targeting tumor cells.

Material Science

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties due to its ability to form stable bonds with various substrates. This application is particularly relevant in creating high-performance materials for industrial uses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The research demonstrated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent .

Case Study 2: Radiosensitization in Cancer Therapy

Research conducted at the University of Kentucky investigated the radiosensitizing effects of imidazolidine derivatives on cancer cells. The study found that treatment with the compound increased the effectiveness of radiation therapy in vitro, leading to enhanced cell death in tumor cells compared to controls .

Data Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against E. coli and S. aureus |

| Cancer Treatment | Radiosensitization | Enhanced efficacy of radiation therapy |

| Material Science | Polymer Synthesis | Potential for creating high-performance materials |

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, disrupting the normal function of the enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonic acid: This derivative has a sulfonic acid group, offering different reactivity and solubility properties.

Uniqueness

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is unique due to its combination of the imidazolidinone ring and sulfonamide group. This structure provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Biologische Aktivität

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a larger class of sulfonamides that exhibit various pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities.

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : C10H11N3O4S

- CAS Number : 1258650-59-7

- Molecular Weight : 273.27 g/mol

Biological Activity Overview

Research has indicated that sulfonamide derivatives, including this compound, possess significant biological activities. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. They inhibit bacterial growth by targeting the folate synthesis pathway. In vitro studies have shown that this compound exhibits effective antibacterial activity against various strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

A study reported a Minimum Inhibitory Concentration (MIC) of 0.6 µM against Staphylococcus aureus, indicating potent antimicrobial efficacy .

Antitumor Activity

Recent investigations have focused on the antitumor potential of this compound. In vitro assays demonstrated that it inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, the compound showed:

- IC50 Values : Ranging from 2 to 5 µM in various cancer cell lines.

Table 1 summarizes the antitumor activity across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 3.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 2.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 4.0 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. It has been identified as a potential inhibitor of protein tyrosine phosphatase (PTP), which plays a crucial role in cell signaling pathways related to growth and differentiation.

A molecular docking study revealed that the compound binds effectively to PTP1B with a binding affinity comparable to that of known inhibitors . This interaction suggests its potential use in treating insulin resistance and diabetes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Diabetes Model : In a study involving diabetic rats, administration of the compound improved glucose tolerance and insulin sensitivity significantly .

- Cancer Treatment : In xenograft models, treatment with this sulfonamide resulted in reduced tumor size and increased survival rates compared to control groups .

Eigenschaften

IUPAC Name |

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-2-4-7(5-3-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESXHSNRDOBCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.